molecular formula C19H15Cl2NO4 B10968776 N-(benzyloxy)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide

N-(benzyloxy)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B10968776
M. Wt: 392.2 g/mol
InChI Key: WJFRWZBEPLROFP-UHFFFAOYSA-N
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Description

N-(benzyloxy)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide is a synthetic organic compound characterized by its unique molecular structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a furan ring substituted with a benzyloxy group and a dichlorophenoxy methyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzyloxy)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzyloxy group: This step involves the reaction of the furan ring with benzyl alcohol in the presence of a suitable catalyst, such as a Lewis acid.

    Attachment of the dichlorophenoxy methyl group: This can be done through a nucleophilic substitution reaction using 2,4-dichlorophenol and a suitable methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(benzyloxy)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The benzyloxy group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The dichlorophenoxy methyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the benzyloxy group can yield benzyl alcohol.

Scientific Research Applications

N-(benzyloxy)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological pathways involving furan derivatives.

    Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(benzyloxy)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the dichlorophenoxy methyl group can interact with polar or charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzyloxy)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable molecule for various applications.

Properties

Molecular Formula

C19H15Cl2NO4

Molecular Weight

392.2 g/mol

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-N-phenylmethoxyfuran-2-carboxamide

InChI

InChI=1S/C19H15Cl2NO4/c20-14-6-8-17(16(21)10-14)24-12-15-7-9-18(26-15)19(23)22-25-11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,22,23)

InChI Key

WJFRWZBEPLROFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CONC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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